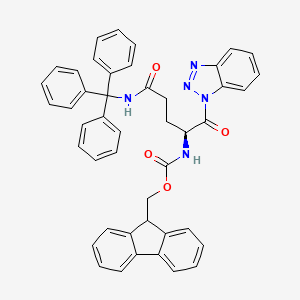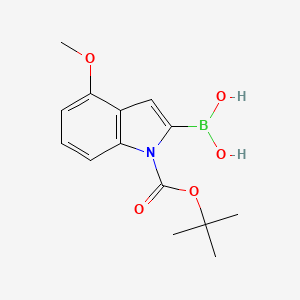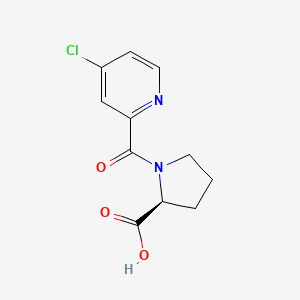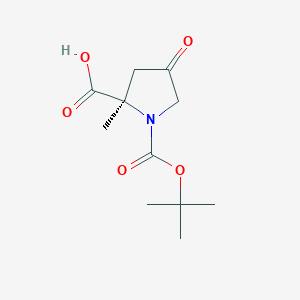
4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester
Descripción general
Descripción
4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester, also known as CPBEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazine derivative and is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Optical Nonlinearity
A study explored the synthesis of a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester. These compounds showed significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid groups and ester substituents displayed maximum nonlinearity, highlighting their utility in optical applications (Chandrakantha et al., 2013).
Corrosion Inhibition
Research on pyrazole derivatives, including those structurally related to this compound, indicated their effectiveness as corrosion inhibitors for steel in hydrochloric acid. These compounds showed a high rate of corrosion inhibition, with the inhibiting action increasing with the concentration of the pyrazole compounds. This suggests potential applications in protecting metal surfaces from corrosive environments (Herrag et al., 2007).
Synthesis of Pyridone Derivatives
A study demonstrated the use of a cyanoacetylating agent for synthesizing cyanoacetamide benzoic acid and benzophenone derivatives, processes that could involve compounds like this compound. The study emphasized the utility of ultrasonication as an eco-friendly alternative to conventional heating methods for such syntheses, which could be applied in various chemical manufacturing processes (Almarhoon et al., 2020).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activity. For instance, certain quinazolinone derivatives exhibited significant anti-bacterial and anti-fungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Mohamed et al., 2010).
Catalysis in Aqueous Medium
Ionic liquids containing naturally occurring benzoic acid-derived anions, which can be structurally related to this compound, were used in organic catalysis in an aqueous medium. These liquids exhibited supramolecular polymeric aggregation, impacting their catalytic activity and suggesting potential applications in various catalytic processes (Javed et al., 2021).
Propiedades
IUPAC Name |
ethyl 4-(3-cyanopyrazin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-2-19-14(18)11-5-3-10(4-6-11)13-12(9-15)16-7-8-17-13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDANQGNLQYYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)


![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)